molecular formula C10H11F3O B062127 3-(4-(Trifluoromethyl)phenyl)propan-1-ol CAS No. 180635-74-9

3-(4-(Trifluoromethyl)phenyl)propan-1-ol

Cat. No. B062127
Key on ui cas rn: 180635-74-9
M. Wt: 204.19 g/mol
InChI Key: RDCHJYSYGXHSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188082B2

Procedure details

To an ice-cooled homogeneous solution of 4-(trifluoromethyl)hydrocinnamic acid (9.800 g; 44.918 mmol) in anhydrous THF (250 ml) was added dropwise a solution of 1M BH3.THF (67.4 ml; 67.4 mmol) over 20 min. The resulting homogeneous solution was further stirred at 0° C., under nitrogen, for 1 h, and then at rt for 14 h. The colorless homogeneous reaction mixture was cooled to 0° C., and MeOH (100 ml) was carefully added followed by water (100 ml). MeOH and THF were then removed under vacuum. After extraction with DCM (3×100 ml), the combined organic extracts were washed with brine (100 ml), dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. The crude was purified by FC (DCM/MeOH=9/1) to give the pure product 3-(4-trifluoromethyl-phenyl)-propan-1-ol as a colorless oil which was further dried under HV (9.180 g; 100%). LC-MS: tR=0.89 min.; [M+H]+: no ionisation.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
67.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:13]=[CH:12][C:6]([CH2:7][CH2:8][C:9](O)=[O:10])=[CH:5][CH:4]=1.B.C1COCC1.CO.O>C1COCC1>[F:1][C:2]([F:14])([F:15])[C:3]1[CH:4]=[CH:5][C:6]([CH2:7][CH2:8][CH2:9][OH:10])=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9.8 g
Type
reactant
Smiles
FC(C1=CC=C(CCC(=O)O)C=C1)(F)F
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
67.4 mL
Type
reactant
Smiles
B.C1CCOC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting homogeneous solution was further stirred at 0° C., under nitrogen, for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at rt for 14 h
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
The colorless homogeneous reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
MeOH and THF were then removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
After extraction with DCM (3×100 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude was purified by FC (DCM/MeOH=9/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)CCCO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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